3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of iodine and the 2-methylpyridin-4-yl group in the structure can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-4-pyridinecarboxaldehyde and 2-aminopyridine.
Formation of Imidazo[1,2-a]pyridine Core: The initial step involves the condensation of 2-methyl-4-pyridinecarboxaldehyde with 2-aminopyridine in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core.
Iodination: The iodination of the imidazo[1,2-a]pyridine core is achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in coupling reactions.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with different functional groups.
Coupling Products: Biaryl or alkyne-substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It can be used in the synthesis of organic materials with specific electronic properties.
Chemical Biology: The compound is employed in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the 2-methylpyridin-4-yl group can enhance binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the iodine and 2-methylpyridin-4-yl substituents.
3-Bromo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine: A similar compound with a bromine atom instead of iodine.
7-(2-Methylpyridin-4-yl)imidazo[1,2-a]pyridine: The compound without the halogen substituent.
Uniqueness
3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological properties. The iodine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the 2-methylpyridin-4-yl group can enhance the compound’s binding affinity towards biological targets, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C13H10IN3 |
---|---|
Molecular Weight |
335.14 g/mol |
IUPAC Name |
3-iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H10IN3/c1-9-6-10(2-4-15-9)11-3-5-17-12(14)8-16-13(17)7-11/h2-8H,1H3 |
InChI Key |
DYTDSRGZPVKXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC3=NC=C(N3C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.